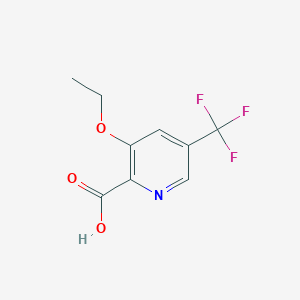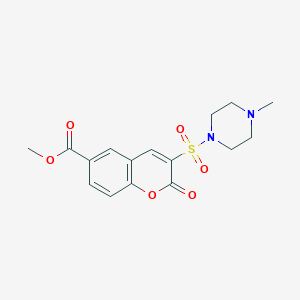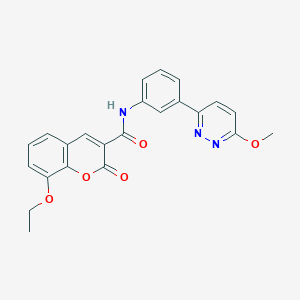
3-Ethoxy-5-(trifluoromethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-(trifluoromethyl)picolinic acid is a chemical compound with the CAS Number: 257862-54-7 and a molecular weight of 235.16 . It is a solid substance that is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 3-ethoxy-5-(trifluoromethyl)picolinic acid . The InChI code is 1S/C9H8F3NO3/c1-2-16-6-3-5(9(10,11)12)4-13-7(6)8(14)15/h3-4H,2H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s properties related to permeation and solubility can be described using various Log P and Log S values .Scientific Research Applications
Herbicide Development
3-Ethoxy-5-(trifluoromethyl)picolinic acid and its derivatives are a remarkable class of synthetic auxin herbicides . They have been used in the design and synthesis of novel herbicides . For instance, 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids were designed and synthesized for the discovery of compounds with potent herbicidal activity . These compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include 3-Ethoxy-5-(trifluoromethyl)picolinic acid, are widely used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Crystal Structure Analysis
The crystal structure of 5-(trifluoromethyl)picolinic acid, a compound closely related to 3-Ethoxy-5-(trifluoromethyl)picolinic acid, has been analyzed . This analysis confirms the position of the carboxylic acid group ortho to the pyridine nitrogen atom with trifluoromethyl substituent situated para to the acid group on the aromatic ring .
Life Science Research Solutions
3-Ethoxy-5-(trifluoromethyl)picolinic acid is also used in life science research solutions . It can be used in various fields such as cell biology, genomics, proteomics, etc .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine, including 3-Ethoxy-5-(trifluoromethyl)picolinic acid, has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources, it’s worth noting that compounds like this one are often used as building blocks in organic synthesis . This suggests potential applications in the development of new synthetic methods and the synthesis of complex molecules.
properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-6-3-5(9(10,11)12)4-13-7(6)8(14)15/h3-4H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTWGNULSXOKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-(trifluoromethyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2575614.png)
![3-[(Butylsulfonyl)amino]propanoic acid](/img/structure/B2575616.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2575617.png)
![2-(3,4-dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2575618.png)
![1-(4-Isopropylphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2575620.png)
![2-[(2,3-Dichlorophenyl)methylamino]butan-1-ol](/img/structure/B2575622.png)

![N-benzyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2575628.png)

![N-(4-chlorophenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2575632.png)

![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2575635.png)
